Cas no 1448045-15-5 (N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide)
![N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide structure](https://www.kuujia.com/scimg/cas/1448045-15-5x500.png)
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,5-dimethylbenzamide
- F6200-3017
- N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide
- N-[2-HYDROXY-2-(1-METHYLINDOL-3-YL)ETHYL]-2,5-DIMETHYLBENZAMIDE
- AKOS024538159
- 1448045-15-5
-
- Inchi: 1S/C20H22N2O2/c1-13-8-9-14(2)16(10-13)20(24)21-11-19(23)17-12-22(3)18-7-5-4-6-15(17)18/h4-10,12,19,23H,11H2,1-3H3,(H,21,24)
- InChI Key: TYXYBLSUIBACIQ-UHFFFAOYSA-N
- SMILES: OC(CNC(C1C=C(C)C=CC=1C)=O)C1=CN(C)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 322.168127949g/mol
- Monoisotopic Mass: 322.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 54.3Ų
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6200-3017-25mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-2mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-20mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-1mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-3mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-30mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-15mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-40mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-50mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6200-3017-5mg |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide |
1448045-15-5 | 5mg |
$69.0 | 2023-09-09 |
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide Related Literature
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide
N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide
The compound N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide (CAS No. 1448045-15-5) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzamide moiety with a substituted indole group. The presence of hydroxyl and methyl substituents further enhances its chemical reactivity and biological activity.
Recent studies have highlighted the importance of this compound in the field of medicinal chemistry. Researchers have demonstrated that N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-2,5-dimethylbenzamide exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Its ability to modulate key cellular pathways has been extensively investigated, with findings suggesting potential applications in the treatment of chronic inflammatory diseases and oxidative stress-related disorders.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as Suzuki coupling and Stille coupling, has enabled chemists to efficiently construct the complex molecular architecture of N-[2-hydroxy-2-(1-methyl-1H-indol-3-y l)ethyl]-2,5-dimethylbenzamide. These methods not only enhance the scalability of the synthesis but also pave the way for further structural modifications to optimize its pharmacokinetic properties.
In terms of pharmacological evaluation, N-[2-hydroxy-2-(1-methyl-1H-indol -3-y l)ethyl]-2,5-dimethylbenzamide has shown remarkable selectivity towards specific targets in vitro and in vivo models. Preclinical studies have revealed its ability to inhibit key enzymes involved in inflammation and oxidative stress, thereby reducing tissue damage and promoting cellular repair. Furthermore, its low toxicity profile makes it an attractive option for long-term therapeutic use.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the molecular mechanisms underlying the activity of N-[2-hydroxy - 3-y l) ethyl] - benzamide. Molecular docking studies have provided insights into its binding affinity with various protein targets, which is crucial for designing more effective drug candidates. These studies underscore the importance of structural features such as the hydroxyl group and methyl substituents in mediating interactions with biological systems.
Looking ahead, N-[2-hydroxy - yl ethyl] - benzamide holds immense potential for further exploration in drug discovery programs. Its versatile structure allows for extensive modification to tailor its properties for specific therapeutic applications. As research continues to uncover new insights into its mechanisms of action and biological effects, this compound is poised to play a pivotal role in advancing modern medicine.
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